2-Cyclobutylpiperazine;dihydrochloride
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Overview
Description
2-Cyclobutylpiperazine;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and has a molecular weight of 238.2 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mechanism of Action
Mode of Action
It is known that the interaction of a drug with its target can lead to changes in the function of the target, which can result in therapeutic effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action, efficacy, and stability of 2-Cyclobutylpiperazine Dihydrochloride can be influenced by various environmental factors. These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 2-Cyclobutylpiperazine;dihydrochloride, often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another common method is the Ugi reaction, which involves the ring opening of aziridines under the action of N-nucleophiles . Additionally, the intermolecular cycloaddition of alkynes bearing amino groups and parallel solid-phase synthesis are also employed .
Industrial Production Methods
Industrial production methods for piperazine derivatives typically involve large-scale chemical reactions using microreactors that allow the automation of photoredox reactions . These methods are especially promising due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylpiperazine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols.
Scientific Research Applications
2-Cyclobutylpiperazine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and interactions due to its ability to interact with biological molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyclobutylpiperazine;dihydrochloride include other piperazine derivatives such as:
- Imatinib (Gleevec)
- Sildenafil (Viagra)
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Uniqueness
What sets this compound apart from these similar compounds is its unique cyclobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-cyclobutylpiperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-7(3-1)8-6-9-4-5-10-8;;/h7-10H,1-6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWHIVSYYLXQHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CNCCN2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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